1-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3BrF6O. This compound is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzene ring, along with a bromine atom. It is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 1-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that can be functionalized with trifluoromethoxy and trifluoromethyl groups.
Chemical Reactions Analysis
1-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the bromine atom serves as a reactive site for nucleophilic substitution, while the trifluoromethoxy and trifluoromethyl groups influence the compound’s reactivity and stability. These groups can also affect the compound’s interaction with biological targets, potentially enhancing its binding affinity and selectivity.
Comparison with Similar Compounds
1-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethyl)benzene: This compound lacks the trifluoromethoxy group, which can significantly alter its reactivity and applications.
1-Bromo-4-(trifluoromethoxy)methylbenzene:
1-Bromo-4-(trifluoromethylthio)benzene: The presence of a trifluoromethylthio group instead of a trifluoromethoxy group can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6O/c9-6-2-1-4(16-8(13,14)15)3-5(6)7(10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQQZBLDIMREHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2029355-44-8 |
Source
|
Record name | 1-bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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